molecular formula C10H8BrNO B2414839 7-Bromo-8-methoxyquinoline CAS No. 36748-99-9

7-Bromo-8-methoxyquinoline

Cat. No. B2414839
CAS RN: 36748-99-9
M. Wt: 238.084
InChI Key: UQYGSQHBIDZNBX-UHFFFAOYSA-N
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Description

7-Bromo-8-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . It is a versatile compound used in various scientific studies.


Synthesis Analysis

The synthesis of 7-Bromo-8-methoxyquinoline has been reported in several studies . One common method involves the bromination of 8-substituted quinolines . The reaction conditions vary, but typically involve the use of hydrogen chloride, water, and phenyllithium in diethyl ether at -75°C . The yield of the reaction can range from 63% to 100% depending on the specific conditions .


Molecular Structure Analysis

The InChI code for 7-Bromo-8-methoxyquinoline is 1S/C10H8BrNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 . This indicates that the molecule consists of a quinoline core with a bromine atom at the 7-position and a methoxy group at the 8-position.


Chemical Reactions Analysis

7-Bromo-8-methoxyquinoline can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of novel phthalonitriles . It can also participate in Suzuki–Miyaura cross-coupling reactions to form aryl-substituted quinolines .


Physical And Chemical Properties Analysis

7-Bromo-8-methoxyquinoline is a white to yellow or gray solid . It has a number of physicochemical properties such as a molar refractivity of 55.94, a topological polar surface area (TPSA) of 22.12 Ų, and a logP value of 2.25 .

Scientific Research Applications

Bromination of Quinolines

7-Bromo-8-methoxyquinoline is a product of the bromination of 8-substituted quinolines . The bromination process has been optimized for yield and isolation conditions . This compound is particularly interesting because it is the sole product when 8-methoxyquinoline is brominated .

Synthesis of Novel Phthalonitriles

7-Bromo-8-methoxyquinoline can be used in the synthesis of novel phthalonitriles . These novel phthalonitriles are synthesized from 8-hydroxyquinoline and are then converted into their respective bromo derivatives .

Precursor for Carbon-Carbon Bond Formation

Bromoquinolines, such as 7-Bromo-8-methoxyquinoline, are important tools for chemists as precursors for carbon-carbon bond formation . This process can afford novel substituted quinoline derivatives with potential applications in the pharmaceutical and material industries .

Drug Design

Quinoline and its derivatives, including 7-Bromo-8-methoxyquinoline, are a very important class of N-heterocyclic compounds in drug design . They are considered as targets for the development of synthetic strategies and evaluation of biological activities .

Biological Activities

Compounds containing the quinoline scaffold, like 7-Bromo-8-methoxyquinoline, have a wide spectrum of biological activities . These include antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Anticancer Agents

5,7-Dibromo-8-hydroxyquinolines, a related compound to 7-Bromo-8-methoxyquinoline, have shown strong antiproliferative activity against various tumor cell lines . This suggests that 7-Bromo-8-methoxyquinoline could potentially have similar anticancer properties .

Safety and Hazards

The safety information for 7-Bromo-8-methoxyquinoline indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

7-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYGSQHBIDZNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-methoxyquinoline

Synthesis routes and methods

Procedure details

In an oven dried round bottom flask under nitrogen, a solution of 7-bromoquinolin-8-ol (1 g, 4.46 mmol) in N,N-dimethylformamide (20 mL) at room temperature was treated with sodium hydride (60% dispersion in mineral oil, 0.268 g, 6.69 mmol) to give a bright yellow mixture and was stirred for 3 min. Iodomethane (0.307 mL, 4.91 mmol) was then added by syringe and the reaction was stirred for 30 min. The reaction was quenched carefully with water (50 mL) and diluted with ethyl acetate (100 mL). The layers were separated and the organic layer was dried over magnesium sulfate and concentrated in vacuo to give a liquid, which solidified to a white solid (1.06 g, quantitative yield) on standing overnight. MS(ES)+ m/e 237.8, 239.7 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.307 mL
Type
reactant
Reaction Step Two

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